molecular formula C15H17N3O2S2 B2447704 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1173060-15-5

4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No. B2447704
CAS RN: 1173060-15-5
M. Wt: 335.44
InChI Key: YTVJPJJPMJYMCE-UHFFFAOYSA-N
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Description

4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

One study involves the microwave-assisted synthesis of hybrid molecules, including derivatives that may relate to the structural framework of 4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide. These compounds were screened for antimicrobial, antilipase, and antiurease activities, revealing moderate to good antimicrobial effects against test microorganisms, with specific compounds showing notable antiurease and antilipase activities (Başoğlu et al., 2013).

Decyclization and Piperazine Derivatives

Another research study investigated the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, leading to the formation of N,N′-disubstituted piperazine derivatives. This highlights the chemical reactivity and potential application of piperazine structures in synthesizing complex molecules (Vasileva et al., 2018).

Anti-inflammatory and Analgesic Agents

A significant study synthesized novel derivatives aiming for anti-inflammatory and analgesic applications. Compounds with high COX-2 selectivity indices and promising analgesic and anti-inflammatory activities were identified, showcasing the therapeutic potential of structurally complex carbamides (Abu‐Hashem et al., 2020).

Heterocyclic Synthesis

Research on thiophenylhydrazonoacetates for heterocyclic synthesis presented a method to yield diverse derivatives, including pyrazole, isoxazole, and pyrimidine variants. This demonstrates the compound's utility in synthesizing a wide range of heterocyclic structures with potential biological activities (Mohareb et al., 2004).

Antimicrobial and Antiviral Activities

New urea and thiourea derivatives of piperazine doped with febuxostat were synthesized, with some showing promising antiviral against Tobacco mosaic virus (TMV) and potent antimicrobial activities. This indicates the compound's relevance in developing antiviral and antimicrobial agents (Reddy et al., 2013).

properties

IUPAC Name

4-(2-oxo-2-thiophen-2-ylethyl)-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c19-12(13-3-1-9-21-13)11-17-5-7-18(8-6-17)15(20)16-14-4-2-10-22-14/h1-4,9-10H,5-8,11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVJPJJPMJYMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-oxo-2-(thiophen-2-yl)ethyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

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